Synthesis Yield Advantage Over 6-Methyl Positional Isomer
In a controlled synthetic study comparing 2-chloroquinoline-3-carbaldehyde derivatives, 2-chloro-7-methylquinoline-3-carbaldehyde (compound 1e) was obtained in 86% yield, whereas its direct positional isomer 2-chloro-6-methylquinoline-3-carbaldehyde (compound 1d) was obtained in only 80% yield under identical Vilsmeier-Haack reaction conditions [1]. This 6% absolute yield difference (7.5% relative increase) demonstrates a measurable advantage in synthetic efficiency for the 7-methyl substituted derivative.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 2-Chloro-6-methylquinoline-3-carbaldehyde: 80% |
| Quantified Difference | +6% absolute yield (+7.5% relative) |
| Conditions | Vilsmeier-Haack reaction conditions, identical for all compounds in the series |
Why This Matters
For procurement and process planning, the higher synthetic yield of the 7-methyl derivative translates to improved cost-efficiency and reduced waste in large-scale reactions.
- [1] Subashini R, Roopan SM, Khan FN. Synthesis and Free Radical Scavenging Property of Some Quinoline Derivatives. J Chil Chem Soc. 2010;55(3):317-319. DOI:10.4067/S0717-97072010000300008 View Source
